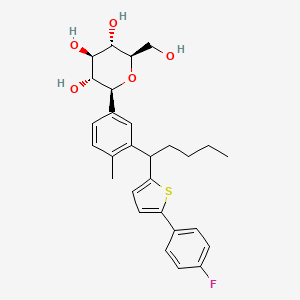
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core tetrahydro-2H-pyran ring, the introduction of the fluorophenyl and thiophenyl groups, and the final hydroxymethylation. Common reagents and catalysts used in these reactions include:
Formation of the tetrahydro-2H-pyran ring: This step may involve the use of Lewis acids such as boron trifluoride etherate (BF3·OEt2) or other acid catalysts.
Introduction of the fluorophenyl and thiophenyl groups: These steps may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Hydroxymethylation: This step may involve the use of formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone or aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Binding to specific receptors or enzymes: This could modulate their activity and lead to downstream effects.
Interacting with cellular membranes: This could alter membrane properties and affect cellular signaling.
Modulating gene expression: This could lead to changes in protein levels and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5S,6R)-2-(3-(1-(5-(4-Fluorophenyl)thiophen-2-yl)pentyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar core structures but different substituents or stereochemistry.
Propiedades
Fórmula molecular |
C28H33FO5S |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[1-[5-(4-fluorophenyl)thiophen-2-yl]pentyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H33FO5S/c1-3-4-5-20(24-13-12-23(35-24)17-8-10-19(29)11-9-17)21-14-18(7-6-16(21)2)28-27(33)26(32)25(31)22(15-30)34-28/h6-14,20,22,25-28,30-33H,3-5,15H2,1-2H3/t20?,22-,25-,26+,27-,28+/m1/s1 |
Clave InChI |
UOKQKMBNICYTNN-VVHUWMOXSA-N |
SMILES isomérico |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES canónico |
CCCCC(C1=CC=C(S1)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


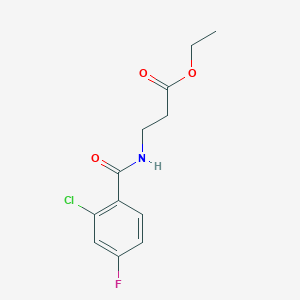
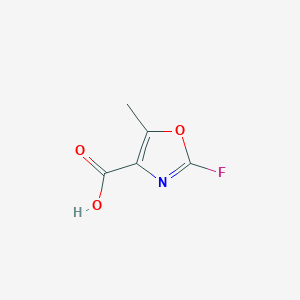
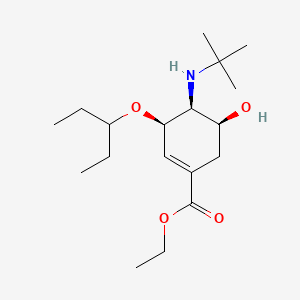

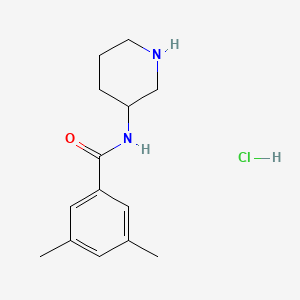
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)

![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
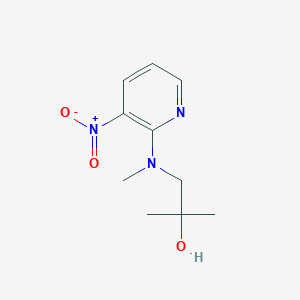

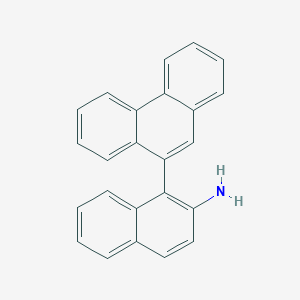
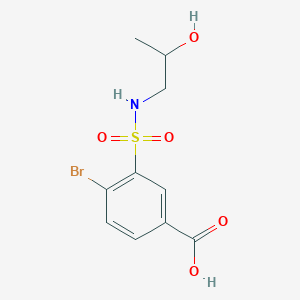

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
